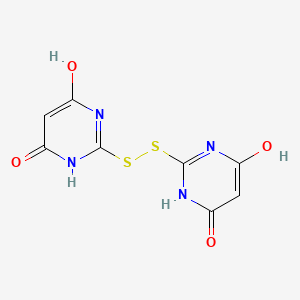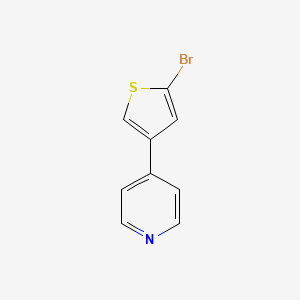
Methyl (3-chloroprop-1-en-2-yl)cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3-chloroprop-1-en-2-yl)cyclohexylcarbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexylcarbamate group attached to a methyl (3-chloroprop-1-en-2-yl) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-chloroprop-1-en-2-yl)cyclohexylcarbamate typically involves the reaction of cyclohexyl isocyanate with methyl (3-chloroprop-1-en-2-yl) alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a tertiary amine to facilitate the formation of the carbamate linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (3-chloroprop-1-en-2-yl)cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted carbamate compounds.
Aplicaciones Científicas De Investigación
Methyl (3-chloroprop-1-en-2-yl)cyclohexylcarbamate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (3-chloroprop-1-en-2-yl)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Methylcyclohexene: A related compound with a similar cyclohexyl structure but different functional groups.
3-Chloro-2-methyl-1-propene: Shares the chloropropene moiety but lacks the carbamate group.
Uniqueness: Methyl (3-chloroprop-1-en-2-yl)cyclohexylcarbamate is unique due to its combination of a cyclohexylcarbamate group with a chloropropene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
195154-01-9 |
|---|---|
Fórmula molecular |
C11H18ClNO2 |
Peso molecular |
231.72 g/mol |
Nombre IUPAC |
methyl N-(3-chloroprop-1-en-2-yl)-N-cyclohexylcarbamate |
InChI |
InChI=1S/C11H18ClNO2/c1-9(8-12)13(11(14)15-2)10-6-4-3-5-7-10/h10H,1,3-8H2,2H3 |
Clave InChI |
YLIOPZRRUXFOCF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N(C1CCCCC1)C(=C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



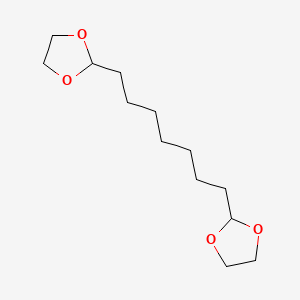
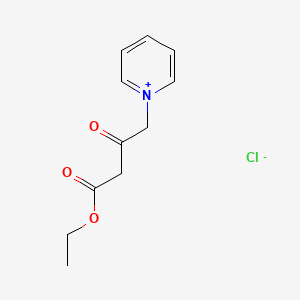

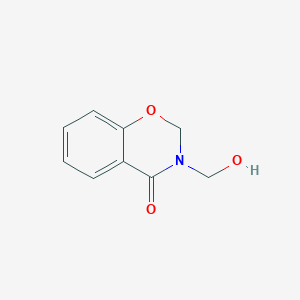
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)



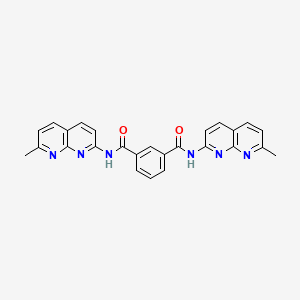

![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
